molecular formula C14H10Cl2O B1597049 3,4-Dichloro-3'-methylbenzophenone CAS No. 844885-24-1

3,4-Dichloro-3'-methylbenzophenone

Cat. No.: B1597049
CAS No.: 844885-24-1
M. Wt: 265.1 g/mol
InChI Key: OJGLIPKGQBRCAH-UHFFFAOYSA-N
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Description

3,4-Dichloro-3'-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O. It is a derivative of benzophenone, featuring chlorine and methyl groups on the benzene rings. This compound is of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-3'-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 3,4-dichlorobenzene is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-3'-methylbenzophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield hydroxylated derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-3'-methylbenzophenone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in proteomics research to study protein interactions and functions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,4-Dichloro-3'-methylbenzophenone is similar to other benzophenone derivatives, such as 4,4'-Dichlorobenzophenone and 3,4-Dichlorobenzophenone. its unique substitution pattern gives it distinct chemical and physical properties. For example, the presence of the methyl group at the 3' position can influence its reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

  • 4,4'-Dichlorobenzophenone

  • 3,4-Dichlorobenzophenone

  • 2,4-Dichlorobenzophenone

  • 3,5-Dichlorobenzophenone

Properties

IUPAC Name

(3,4-dichlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)11-5-6-12(15)13(16)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGLIPKGQBRCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374183
Record name 3,4-Dichloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-24-1
Record name 3,4-Dichloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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